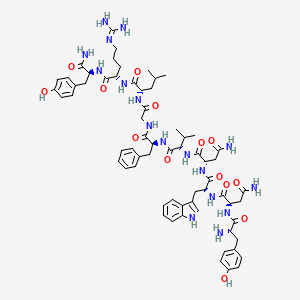
Kisspeptin 10 (dog)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endogenous ligand for the canine KISS1 receptor (Kisspeptin receptor or GPR54). Stimulates section of luteinizing hormone, follicle stimulating hormone and estradiol in vivo.
Applications De Recherche Scientifique
1. Kisspeptin-10's Role in Reproductive Hormone Release Kisspeptin-10 is significant in reproductive physiology, acting as a potential therapy for infertility. Research demonstrates its ability to stimulate gonadotropin release in humans, showing sexual dimorphism in its effects. In men, kisspeptin-10 elevates serum LH and FSH, while in women, its impact varies across different phases of the menstrual cycle (Jayasena et al., 2011).
2. Kisspeptin-10 and Gonadal Maturation Kisspeptin-10's role in regulating gonadal maturation is notable, especially in sexually immature males. Studies show that its administration can lead to significant changes in gonadotropins and testosterone release, impacting spermatogenesis and gonadal development in prepubertal males (Ramzan & Qureshi, 2011).
3. Kisspeptin-10 and Hypothalamic-Pituitary-Gonadal Axis The kisspeptin-10 fragment influences the hypothalamic-pituitary-gonadal axis, enhancing plasma gonadotrophins and testosterone levels in male rats. These findings suggest its potent role in stimulating the reproductive system (Thompson et al., 2004).
4. Stimulation of LH and Testosterone Secretion In men, kisspeptin-10 is found to significantly evoke LH secretion and increase LH pulse frequency and size, indicating its therapeutic potential as a regulator of LH and testosterone secretion (George et al., 2011).
5. Effects on Electrophysiological Manifestation of GnRH Pulse Generator Kisspeptin-10's influence on GnRH pulse generator activity and pulsatile LH secretion is evident, further emphasizing its role in reproductive processes (Kinsey-Jones et al., 2008).
6. Kisspeptin and Liver Oxidant/Antioxidant Systems Research also extends to kisspeptin's effects on liver oxidative stress, suggesting antioxidant and protective effects on liver tissue (Aydin et al., 2010).
7. Influence on Plasma Concentrations of GH and LH in Animals Kisspeptin-10 has been shown to affect blood concentrations of LH and GH in animals like Holstein heifers, indicating its broader impact across different species (Kadokawa et al., 2008).
8. Appetite and Energy Expenditure Regulation Intraperitoneal kisspeptin-10 administration in mice significantly alters feeding behavior, respirometry parameters, and metabolic hormones, implying its role in energy homeostasis and metabolism (Dong et al., 2019).
Propriétés
Formule moléculaire |
C65H87N17O14 |
|---|---|
Poids moléculaire |
1330.51 |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C65H87N17O14/c1-34(2)25-47(60(92)76-45(15-10-24-72-65(70)71)59(91)77-46(56(69)88)27-38-18-22-41(84)23-19-38)75-54(87)33-74-58(90)48(28-36-11-6-5-7-12-36)81-64(96)55(35(3)4)82-63(95)51(31-53(68)86)80-61(93)49(29-39-32-73-44-14-9-8-13-42(39)44)79-62(94)50(30-52(67)85)78-57(89)43(66)26-37-16-20-40(83)21-17-37/h5-9,11-14,16-23,32,34-35,43,45-51,55,73,83-84H,10,15,24-31,33,66H2,1-4H3,(H2,67,85)(H2,68,86)(H2,69,88)(H,74,90)(H,75,87)(H,76,92)(H,77,91)(H,78,89)(H,79,94)(H,80,93)(H,81,96)(H,82,95)(H4,70,71,72)/t43-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



